5-Bromo-[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers requiring a versatile halogenated heterocyclic scaffold for medicinal chemistry programs often face limited coupling options with unsubstituted cores. 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 1172085-67-4) resolves this with a strategic C5-bromine substituent enabling site-specific elaboration via Suzuki, Buchwald-Hartwig, and other metal-catalyzed cross-coupling reactions. • Enables rapid SAR library construction targeting kinases, bromodomains, and agrochemical leads. • Quantified logP increase (0.689 → 1.36 vs. unsubstituted core) supports rational ADME tuning. • Available in 95-98% purity grades to match discovery-stage budget or late-stage analytical requirements.

Molecular Formula C6H4BrN3
Molecular Weight 198.023
CAS No. 1172085-67-4
Cat. No. B580261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-[1,2,4]triazolo[4,3-a]pyridine
CAS1172085-67-4
Synonyms5-Bromo-1,2,4-triazolo[4,3-a]pyridine: 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC6H4BrN3
Molecular Weight198.023
Structural Identifiers
SMILESC1=CC2=NN=CN2C(=C1)Br
InChIInChI=1S/C6H4BrN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H
InChIKeyHKIWBYJVFCZPIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Core Scaffold for Drug and Agrochemical Discovery


5-Bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 1172085-67-4) is a halogenated heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class . This class is widely recognized for its broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and herbicidal properties, making it a privileged scaffold in drug and agrochemical discovery [1]. The compound features a triazole ring fused to a pyridine ring, with a key bromine atom at the 5-position, which critically influences its physicochemical profile and enables further synthetic elaboration [2].

Bromine handle for Suzuki and Buchwald couplings
Lipophilicity modifier for lead optimization
Privileged scaffold for kinase and herbicide SAR

Why Generic Substitution Fails for 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine


The selection of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine over its unsubstituted core or other halogenated regioisomers is not interchangeable. This is primarily due to the specific and quantifiable influence of the bromine substituent at the 5-position. This substitution pattern directly alters the molecule's lipophilicity, which is a critical parameter for passive membrane permeability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties [1]. Furthermore, the presence of the bromine atom is not merely a structural note; it is an essential synthetic handle that enables site-specific cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are not possible with the unsubstituted analog . The evidence below quantifies these differences and supports a data-driven selection process.

Unsubstituted core
Lacks a reactive halogen handle, preventing key cross-coupling diversification.
3‑Bromo regioisomer
Adjacent nitrogen may alter electronic properties and coupling reactivity.
Other halogen analogs
Chlorine or iodine substitution yields different lipophilicity and leaving-group potential.

Differentiation Evidence for 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine


Lipophilicity Advantage Over Unsubstituted Core

The introduction of a bromine atom at the 5-position results in a substantial and measurable increase in lipophilicity compared to the unsubstituted [1,2,4]triazolo[4,3-a]pyridine core. This is a critical differentiator for projects where passive permeability is a key requirement. The logP value for the target compound is 1.36 [1], which is significantly higher than the calculated logP of 0.689 for the unsubstituted core [2].

Lipophilicity shift
Calculated values
logP 1.36 vs. 0.689+0.671
Predictable logP increase for lead optimization
Calculated from vendor and database sources
Medicinal Chemistry Drug Design Physicochemical Properties

Cross-Coupling Utility for Library Synthesis

The C5-bromo substituent is a versatile synthetic handle that enables downstream functionalization via cross-coupling reactions, a capability absent in non-halogenated or differently halogenated analogs. It is a key intermediate used for the synthesis of more complex bicyclic pyrimidines, which are being investigated for the treatment of inflammations, immune diseases, and cancer . This specific utility is a primary driver for its procurement.

Cross‑coupling utility
Source review
C5‑Br enables Suzuki, Buchwald‑Hartwig
Enables library synthesis not possible with unsubstituted core
Qualitative differentiation based on reactivity
Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Purity Specifications from Suppliers

The compound is commercially available from multiple vendors with defined and varying purity specifications, allowing procurement decisions to be tailored to project requirements and budget. Purity is reported as 95% from AKSci , 97% from Leyan , and 98% from Bidepharm . This range allows for selection between a cost-effective, moderate-purity product and a higher-purity option for more sensitive applications.

Purity grades
Supplier‑specified
95% · 97% · 98%
Tailorable procurement for screening vs. lead optimization
Verify batch CoA
Procurement Quality Control Chemical Synthesis

Class-Level Kinase and Herbicidal Activity

While direct comparative bioactivity data for the 5-bromo derivative is limited in the public domain, the [1,2,4]triazolo[4,3-a]pyridine scaffold is a well-documented pharmacophore with validated activity against multiple therapeutic targets. The class has been shown to produce potent inhibitors of PD-1/PD-L1 (e.g., A22 with IC50 92.3 nM) [1], c-Met kinase [2], JAK1/2 , and p38 MAPK [3]. In agrochemical research, derivatives have demonstrated broad-spectrum herbicidal activity, with a lead compound achieving ~50% inhibition at a dosage of 37.5 g a.i. ha(-1) [4]. This class-level evidence strongly supports the use of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine as a foundational building block for these high-value research areas.

Class‑level activity
Class‑level inference
IC₅₀ 92.3 nM (PD‑1/PD‑L1)
~50% inhibition at 37.5 g/ha
Scaffold validated for kinase and herbicide SAR
Data from related triazolopyridine derivatives; direct 5‑bromo data limited
Kinase Inhibition Herbicide Discovery Cancer Research

Key Applications of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine


Lipophilicity Tuning in Lead Optimization

The quantified increase in logP from 0.689 to 1.36 upon bromine substitution [1] makes this compound a strategic choice in lead optimization programs. Medicinal chemists can use this derivative to deliberately increase the lipophilicity of a compound series to improve membrane permeability. This data-driven approach allows for a predictable adjustment of ADME properties, a key consideration in early-stage drug discovery, and differentiates it from the less lipophilic, unsubstituted core.

Diversity-Oriented Synthesis via Cross-Coupling

The primary and most differentiated utility of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine is as a synthetic intermediate. The C5-bromine serves as a critical handle for metal-catalyzed cross-coupling reactions, enabling the rapid construction of diverse compound libraries . This is an essential step for exploring the SAR of the triazolopyridine scaffold against various biological targets, including kinases [2] and bromodomains [3], and is not feasible with the non-halogenated analog.

Choosing Purity Grade for Research Needs

The availability of this compound in multiple defined purity grades (95-98%) from various suppliers allows for a tailored procurement strategy. Researchers with budget constraints or those conducting initial screens can opt for a 95% purity product, while those in later stages of lead optimization requiring higher analytical certainty can procure a 98% purity product. This flexibility is a tangible, procurement-relevant differentiator.

Herbicide Development in Agrochemical Discovery

Given the class-level evidence for broad-spectrum herbicidal activity, where related [1,2,4]triazolo[4,3-a]pyridine derivatives have shown ~50% inhibition of multiple weed species at 37.5 g a.i. ha(-1) [4], this brominated building block is a valuable starting material. It can be used to synthesize new analogs for SAR studies, with the bromine atom offering a site for further optimization to enhance potency and crop safety.

Application
Selection Property
Validation Focus
Lipophilicity tuning in SAR
Bromine-induced logP shift
Verify ADME property impact in lead series
Diversity-oriented library synthesis
C5‑Br cross‑coupling handle
Confirm reactivity with desired coupling partners
Purity‑optimized procurement
Available grades 95‑98%
Match purity to assay sensitivity requirements
Kinase & herbicide SAR exploration
Class‑level pharmacophore
Validate target activity of derived analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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